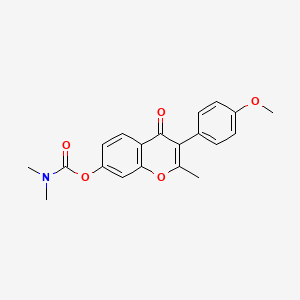

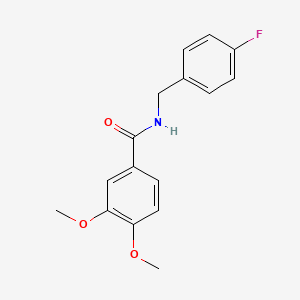

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. For a related compound, properties such as optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis were predicted .Scientific Research Applications

Synthesis and Analgesic Activity

Research has explored the synthesis and analgesic activity of compounds structurally related to "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate." Stereoisomers with high optical purity have been synthesized from natural products, showing significant analgesic activity without acute toxicity. This research indicates the potential for developing new analgesic compounds based on the chromene structure (Pavlova et al., 2015).

Synthesis and Structure of Ligands and Complexes

Another study focused on the reaction of chromones with N-methylhydrazine to form highly substituted pyrazoles, which were then used as ligands in complexes with platinum(II) and palladium(II) metal ions. This work contributes to the understanding of the structural and chemical properties of chromone-based ligands and their potential applications in catalysis and material science (Budzisz et al., 2004).

Synthesis of Aromatic Carbamate Derivatives

The condensation of methyl N-(3-hydroxyphenyl)carbamate with various acetoacetates and acids has led to the synthesis of chromene derivatives, showcasing the versatility of chromene-based compounds in synthesizing diverse aromatic carbamates. This highlights the compound's role in the development of new organic molecules with potential applications in medicinal chemistry (Velikorodov et al., 2014).

Antibacterial and Anti-inflammatory Activities

Further research has been conducted on the synthesis of compounds based on the coumarin-pyrazole hybrid under microwave-irradiation, demonstrating significant antibacterial and anti-inflammatory activities. This suggests the potential of chromene derivatives in creating chemotherapeutics for treating bacterial infections and inflammation (Chavan & Hosamani, 2018).

Antibacterial Effects and Synthesis of New Derivatives

The organic synthesis of compounds including 4-hydroxy-chromen-2-one and their antibacterial activity has been reported, showing high levels of bacteriostatic and bactericidal activity. This underscores the potential of chromene derivatives as effective antibacterial agents (Behrami & Dobroshi, 2019).

Future Directions

The future directions for the study of “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. It could also involve the development of this compound for various applications, based on its properties .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-18(13-5-7-14(24-4)8-6-13)19(22)16-10-9-15(11-17(16)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNIRBOUSMNUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)

![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)

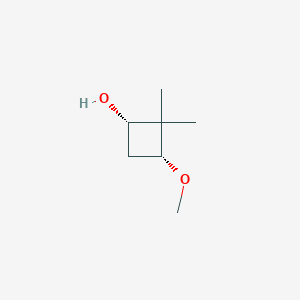

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

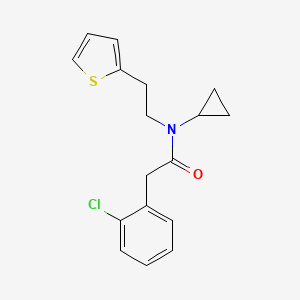

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

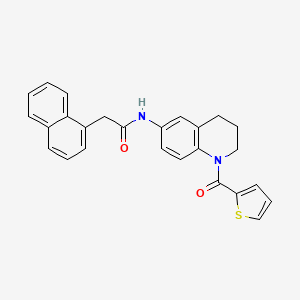

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)